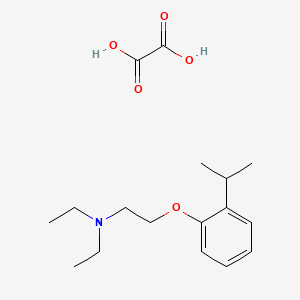![molecular formula C24H26N2O B5169256 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5169256.png)
3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. BZP has been widely studied for its potential use in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine has been studied for its potential use in scientific research due to its unique properties. 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine acts as a potent agonist at the serotonin 5-HT2A and 5-HT2B receptors, which are involved in the regulation of mood, appetite, and sleep. 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine has also been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward.
Mecanismo De Acción
The mechanism of action of 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine involves the activation of serotonin and dopamine receptors. 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine acts as a potent agonist at the serotonin 5-HT2A and 5-HT2B receptors, which leads to an increase in serotonin release. 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine also has affinity for the dopamine D2 receptor, which leads to an increase in dopamine release. The activation of these receptors leads to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine has been shown to have a range of biochemical and physiological effects. 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine has been shown to increase the release of serotonin and dopamine, which leads to an increase in mood, appetite, and sleep. 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine has several advantages for use in lab experiments. 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine is a potent agonist at the serotonin 5-HT2A and 5-HT2B receptors, which makes it useful for studying the regulation of mood, appetite, and sleep. 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine also has affinity for the dopamine D2 receptor, which makes it useful for studying the regulation of movement and reward. However, 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine has several limitations for use in lab experiments. 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications. 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine also has potential for abuse, which can lead to ethical concerns.
Direcciones Futuras
There are several future directions for the study of 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine. One potential direction is the development of new compounds that have similar properties to 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine but with fewer side effects. Another potential direction is the study of the long-term effects of 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine on the brain and body. Additionally, the potential use of 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine in the treatment of mood disorders and addiction should be further explored.
Métodos De Síntesis
The synthesis of 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine involves the reaction of 3-pyridylmagnesium bromide with 3-benzyloxybenzyl chloride in the presence of a catalyst. The resulting compound is then treated with piperidine to yield 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine. The synthesis of 3-{1-[3-(benzyloxy)benzyl]-2-piperidinyl}pyridine is a complex process that requires careful attention to detail to ensure the purity of the compound.
Propiedades
IUPAC Name |
3-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-2-8-20(9-3-1)19-27-23-12-6-10-21(16-23)18-26-15-5-4-13-24(26)22-11-7-14-25-17-22/h1-3,6-12,14,16-17,24H,4-5,13,15,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAVYFOXCQXYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)
![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)
![1-(4-methoxyphenyl)-3-({2-[(5-nitro-2-pyridinyl)amino]ethyl}amino)-2,5-pyrrolidinedione](/img/structure/B5169195.png)
![1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)
![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)

![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)


![N~1~-(4-chlorobenzyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5169248.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5169253.png)